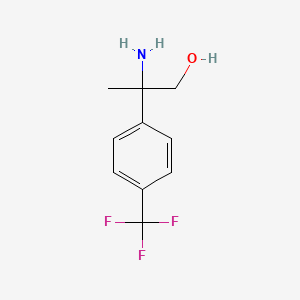
2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol is an organic compound with the molecular formula C10H12F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol backbone with an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with acetone to form 4-(trifluoromethyl)chalcone.
Reduction: The chalcone is then reduced using a suitable reducing agent such as sodium borohydride to yield 4-(trifluoromethyl)phenylpropan-2-ol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Formation of 2-(4-(trifluoromethyl)phenyl)propan-1-one.
Reduction: Formation of 2-(4-(trifluoromethyl)phenyl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(4-chlorophenyl)propan-1-ol: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
2-Amino-2-(4-methylphenyl)propan-1-ol: Contains a methyl group instead of a trifluoromethyl group.
2-Amino-2-(4-nitrophenyl)propan-1-ol: Features a nitro group in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs. This enhances its potential for various applications, particularly in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H12F3NO |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
2-amino-2-[4-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H12F3NO/c1-9(14,6-15)7-2-4-8(5-3-7)10(11,12)13/h2-5,15H,6,14H2,1H3 |
Clé InChI |
ACYMSEPFNJPFKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(C1=CC=C(C=C1)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


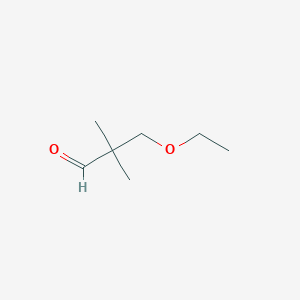
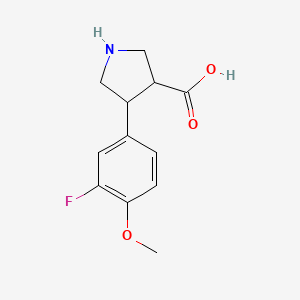
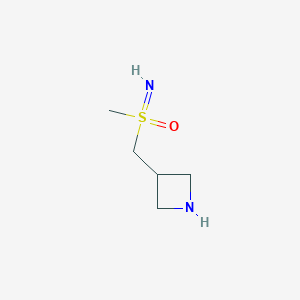

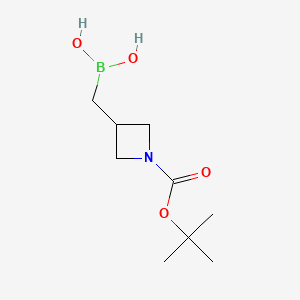


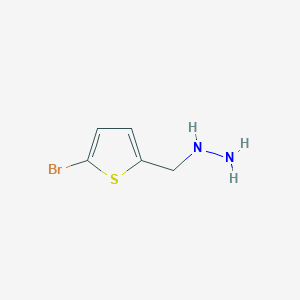
![5-Chloro-6-fluoro-1-(tetrahydrothiophen-3-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B15315416.png)
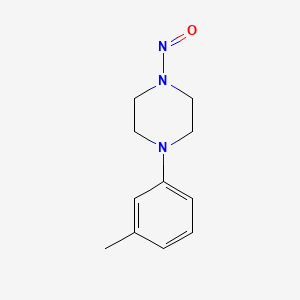
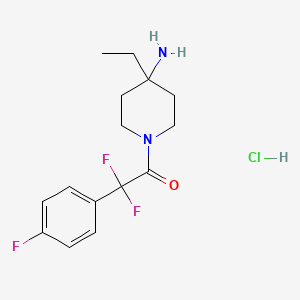
![4-[(4-Chlorophenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B15315429.png)
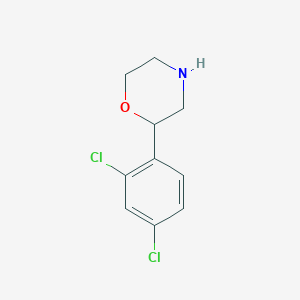
![6-(2-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B15315447.png)
